silane CAS No. 55696-13-4](/img/structure/B14632940.png)
[(Benzyloxy)(diphenyl)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzyloxy)(diphenyl)methylsilane is an organosilicon compound that features a benzyloxy group, two diphenyl groups, and a trimethylsilyl group attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)(diphenyl)methylsilane typically involves the reaction of benzyloxy(diphenyl)methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Benzyloxy(diphenyl)methanol+Trimethylsilyl chloride→(Benzyloxy)(diphenyl)methylsilane+HCl
Industrial Production Methods
Industrial production of (Benzyloxy)(diphenyl)methylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(Benzyloxy)(diphenyl)methylsilane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzene derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
(Benzyloxy)(diphenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which (Benzyloxy)(diphenyl)methylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trimethylsilyl group provides steric protection and hydrophobicity. These interactions can influence the compound’s reactivity and stability in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethyl(trimethyl)silane: Lacks the benzyloxy group, making it less versatile in certain reactions.
Benzyloxy(trimethyl)silane: Lacks the diphenyl groups, affecting its stability and reactivity.
Triphenylmethyl(trimethyl)silane: Contains three phenyl groups, providing different steric and electronic properties.
Uniqueness
(Benzyloxy)(diphenyl)methylsilane is unique due to the combination of benzyloxy, diphenyl, and trimethylsilyl groups, which confer distinct reactivity and stability profiles. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
55696-13-4 |
|---|---|
Fórmula molecular |
C23H26OSi |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
[diphenyl(phenylmethoxy)methyl]-trimethylsilane |
InChI |
InChI=1S/C23H26OSi/c1-25(2,3)23(21-15-9-5-10-16-21,22-17-11-6-12-18-22)24-19-20-13-7-4-8-14-20/h4-18H,19H2,1-3H3 |
Clave InChI |
MNINEYRWYRKHII-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
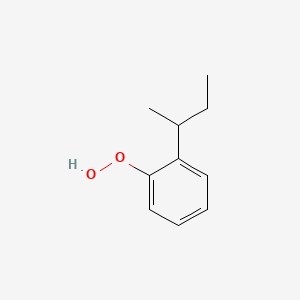



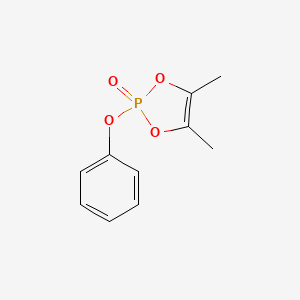
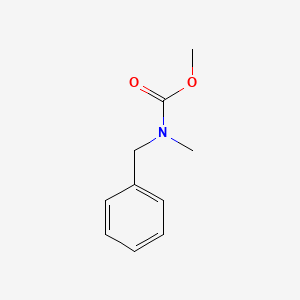

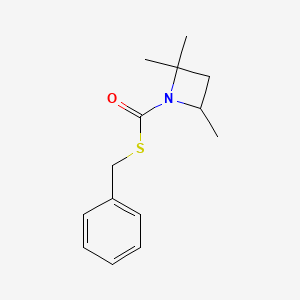
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
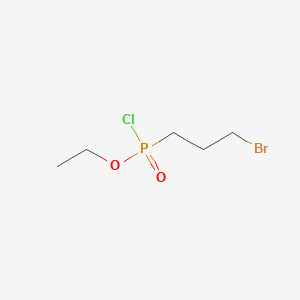
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
